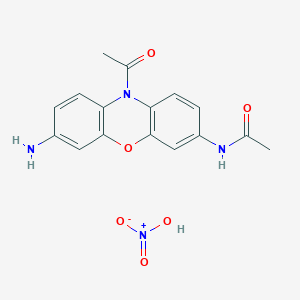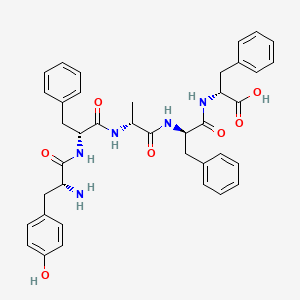![molecular formula C12H17N3O4 B12585580 Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate CAS No. 629648-22-2](/img/structure/B12585580.png)
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a nitrophenyl ring, which is further substituted with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate typically involves the reaction of 4-(dimethylamino)-3-nitrophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-(dimethylamino)-3-nitrophenol+isopropyl chloroformate→Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is Propan-2-yl [4-(amino)-3-nitrophenyl]carbamate.
Substitution: The products depend on the substituent introduced, such as Propan-2-yl [4-(dimethylamino)-3-alkylphenyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The nitrophenyl group plays a crucial role in its activity, and the dimethylamino group enhances its binding affinity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-PRODAN: A compound with similar structural features but different photophysical properties.
Dimethylaminoisopropanol: An amino alcohol used as a building block in organic synthesis.
Uniqueness
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
629648-22-2 |
|---|---|
Molekularformel |
C12H17N3O4 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
propan-2-yl N-[4-(dimethylamino)-3-nitrophenyl]carbamate |
InChI |
InChI=1S/C12H17N3O4/c1-8(2)19-12(16)13-9-5-6-10(14(3)4)11(7-9)15(17)18/h5-8H,1-4H3,(H,13,16) |
InChI-Schlüssel |
WDZJUXZGEPUFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)



![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)






![10,10'-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one)](/img/structure/B12585591.png)
